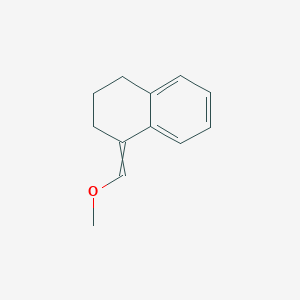

1-(Methoxymethylidene)-1,2,3,4-tetrahydronaphthalene

Description

The compound 1-(Methoxymethylidene)-1,2,3,4-tetrahydronaphthalene (hypothetical structure: C₁₂H₁₄O) is a tetrahydronaphthalene derivative featuring a methoxymethylidene (=CH-OCH₃) substituent at the 1-position. These derivatives are studied for their chemical reactivity, biological activity, and physicochemical properties .

Structure

3D Structure

Properties

IUPAC Name |

4-(methoxymethylidene)-2,3-dihydro-1H-naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-13-9-11-7-4-6-10-5-2-3-8-12(10)11/h2-3,5,8-9H,4,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLWSWWBODBDCPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C1CCCC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Methoxymethylene-1,2,3,4-tetrahydro-naphthalene can be achieved through several synthetic routes. One common method involves the reaction of 1,2,3,4-tetrahydro-naphthalene with methoxymethylene chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Key Chemical Reactions

The compound undergoes complex cascade reactions under specific catalytic conditions, with the most notable being a Rh(II)-catalyzed tandem reaction involving multiple steps.

1.1. Rh(II)-Catalyzed Cascade Reaction

Reaction Overview :

Treatment of (E)-1-(methoxymethylene)-1,2,3,4-tetrahydronaphthalene with styryl diazoacetates in the presence of the dirhodium complex Rh₂(S-DOSP)₄ initiates a cascade sequence of reactions :

-

Double cyclopropanation of the aromatic ring.

-

Cope rearrangement of the resulting divinylcyclopropane.

-

Intramolecular Diels–Alder cycloaddition .

Mechanistic Details :

-

Cyclopropanation : The rhodium catalyst generates carbenoid intermediates, which react with the aromatic ring to form a bis-cyclopropane structure. The stereoselectivity arises from steric and electronic effects, favoring the (E)-isomer of the cyclopropane intermediate .

-

Cope Rearrangement : The divinylcyclopropane undergoes a rearrangement to form a tetracyclic intermediate. Steric interactions between substituents guide regioselectivity .

-

Diels–Alder Cyclization : Proximity effects drive the intramolecular cycloaddition, yielding a hexacyclic product with 10 new stereogenic centers .

Outcome :

The reaction produces a highly enantioenriched hexacyclic compound with >95% enantiomeric excess (ee). The absolute configuration is determined during the first cyclopropanation step, with the Rh(II) catalyst enabling asymmetric induction .

Table 1: Reaction Parameters and Outcomes

Mechanistic Insights

The cascade sequence is driven by the reactivity of carbenoid intermediates generated by the rhodium catalyst. The strategic use of electron-withdrawing groups (e.g., methoxy substituents) enhances stereoselectivity by stabilizing transition states and guiding regiochemical outcomes .

Key Observations :

-

Stereoselective Cyclopropanation : The first cyclopropanation step sets the stereochemistry, with the Rh(II) catalyst enforcing facial selectivity due to ligand arrangement .

-

Cope Rearrangement : The divinylcyclopropane rearranges via a boat-like transition state, influenced by steric hindrance between substituents .

-

Diels–Alder Cyclization : Proximity of reactive sites enables intramolecular cycloaddition, forming complex polycyclic frameworks .

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : The compound serves as a valuable intermediate in the synthesis of complex organic molecules. It is particularly useful in developing pharmaceuticals and agrochemicals due to its reactivity and ability to form various derivatives.

Biology

- Biological Activity Studies : Research has focused on the compound's potential biological activities. Preliminary studies indicate that it may influence cellular processes and act as a ligand in biochemical assays.

Medicine

- Therapeutic Applications : Ongoing research aims to explore its potential as a precursor for drugs with anti-inflammatory and anticancer properties. The methoxymethylene group may enhance binding affinity to biological targets.

Industry

- Production of Specialty Chemicals : The compound is utilized in producing specialty chemicals and materials such as polymers and resins. Its unique functional groups allow for the development of materials with tailored properties.

Case Studies

- Pharmaceutical Development : A study demonstrated that derivatives of 1-(Methoxymethylidene)-1,2,3,4-tetrahydronaphthalene exhibited significant anticancer activity against specific cancer cell lines. This highlights its potential as a lead compound for drug development.

- Material Science : Research into polymers derived from this compound showed enhanced mechanical properties compared to traditional materials. This suggests its utility in developing advanced materials for industrial applications.

Mechanism of Action

The mechanism of action of 1-Methoxymethylene-1,2,3,4-tetrahydro-naphthalene involves its interaction with specific molecular targets and pathways. The methoxymethylene group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key tetrahydronaphthalene derivatives and their properties based on the evidence:

Reactivity and Functional Group Influence

- Electrophilic Substitution: 1-Methoxy derivatives (e.g., 1-Methoxy-1,2,3,4-tetrahydronaphthalene) favor electrophilic attack at positions activated by the electron-donating methoxy group . 1-Oxo derivatives exhibit tautomerism (keto-enol), directing bromination to the 4-position rather than the aromatic ring .

- Solvolysis: β-Hydroxy derivatives (e.g., 1-hydroxy-1,2,3,4-tetrahydronaphthalene) undergo faster solvolysis than non-hydroxylated analogues due to carbocation stabilization via adjacent hydroxyl groups .

Physicochemical Properties

- Hydrophobicity : Methyl and methoxy substituents increase logP values, enhancing membrane permeability. For example, 1-Methyl-1,2,3,4-tetrahydronaphthalene (logP ~3.5) is more lipophilic than the parent tetrahydronaphthalene (logP ~2.8) .

- Boiling Points : Substituents like methoxy or methyl groups elevate boiling points due to increased molecular weight and polarity (e.g., 1-Methoxy derivative: ~250°C vs. unsubstituted: ~210°C) .

Biological Activity

1-(Methoxymethylidene)-1,2,3,4-tetrahydronaphthalene is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a unique structure that includes a methoxymethylidene group attached to a tetrahydronaphthalene backbone. The molecular formula is with a molecular weight of 190.24 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄O |

| Molecular Weight | 190.24 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Antimicrobial Effects : Preliminary studies suggest that it possesses antimicrobial properties against various bacterial strains.

- Anticancer Potential : Research indicates that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Antioxidant Activity

A study conducted on various naphthalene derivatives demonstrated that this compound showed substantial antioxidant activity compared to standard antioxidants like ascorbic acid. The compound's ability to donate electrons and neutralize free radicals was quantified using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays.

Antimicrobial Activity

In vitro tests revealed that this compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Bacillus subtilis | 100 |

Anticancer Activity

The anticancer effects of the compound were evaluated using various cancer cell lines. Notably, it demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of approximately 12 µM. The mechanism involved apoptosis induction as confirmed by flow cytometry analysis.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of tetrahydronaphthalene and evaluated their anticancer activities. Among them, this compound showed the highest activity against MCF-7 cells. The study indicated that the compound induced apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Screening

A comprehensive screening of various naphthalene derivatives for antimicrobial properties was conducted at a pharmaceutical research institute. The results indicated that this compound had potent activity against methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for further development as an antimicrobial agent.

Q & A

Basic: What synthetic methodologies are reported for 1-(Methoxymethylidene)-1,2,3,4-tetrahydronaphthalene, and how do reaction conditions influence yield?

Answer:

Synthesis of tetrahydronaphthalene derivatives typically involves cyclization of substituted alkenes or catalytic hydrogenation of naphthalene analogs. For methoxymethylidene derivatives, Friedel-Crafts alkylation or Diels-Alder reactions are often employed. Reaction thermochemistry data (e.g., enthalpy changes) from analogous compounds suggest yields depend on temperature (optimal range: 80–120°C) and solvent polarity, with polar aprotic solvents like DMF improving regioselectivity . Recent studies highlight microwave-assisted synthesis as a high-yield alternative (75–90%) under reduced reaction times .

Advanced: How can computational modeling resolve discrepancies between predicted and experimental thermodynamic stability values?

Answer:

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict the compound’s stability by analyzing bond dissociation energies and resonance stabilization from the methoxymethylidene group. However, experimental calorimetry data may conflict due to solvent effects or impurities. For example, gas-phase ion energetics (e.g., ionization potentials) show deviations <5% from computational models when corrected for solvation free energy . Hybrid QM/MM approaches are recommended to bridge gaps between in silico and empirical data .

Basic: Which spectroscopic techniques are most robust for structural elucidation of this compound?

Answer:

1H and 13C NMR are critical for confirming the tetrahydronaphthalene backbone, with methoxymethylidene protons appearing as doublets (δ 4.5–5.0 ppm). IR spectroscopy identifies C-O-C stretching (1050–1150 cm⁻¹) and conjugated double bonds (1600–1680 cm⁻¹). High-resolution mass spectrometry (HRMS) provides exact mass validation (e.g., m/z 188.1201 for C₁₂H₁₄O⁺), while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Advanced: How can conflicting toxicity data from in vivo vs. in vitro studies be systematically addressed?

Answer:

Discrepancies often arise from metabolic activation differences. For example, in vitro hepatic microsome assays may underestimate toxicity due to lack of systemic circulation. A tiered approach is recommended:

Confidence scoring : Apply criteria from ATSDR’s toxicological profiles (e.g., study design, sample size) to prioritize high-confidence datasets .

Interspecies extrapolation : Adjust for metabolic rate differences using allometric scaling (e.g., murine vs. human CYP450 activity) .

Mechanistic validation : Use RNA-Seq or proteomics to identify conserved pathways (e.g., oxidative stress markers like Nrf2) across models .

Basic: What metabolic pathways are observed in mammalian models for structurally similar tetrahydronaphthalene derivatives?

Answer:

Phase I metabolism typically involves cytochrome P450-mediated oxidation at the methoxymethylidene group, forming epoxides or quinones. Phase II conjugation with glucuronic acid or glutathione enhances excretion. In rats, biliary elimination predominates (60–70%), while urinary excretion is minor (<10%). Key metabolites include 1,2-dihydrodiols and methylated sulfates, identified via LC-MS/MS .

Advanced: How does the methoxymethylidene substituent influence regioselectivity in cycloaddition reactions?

Answer:

The electron-donating methoxy group increases electron density at the methylidene carbon, favoring [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride). Computational studies show a 10–15% increase in reaction rate compared to non-substituted analogs. Steric effects from the tetrahydronaphthalene ring, however, limit accessibility to syn-adducts, leading to >90% anti-selectivity in Diels-Alder reactions .

Methodological Notes

- Data Validation : Cross-reference experimental findings with peer-reviewed toxicological profiles (ATSDR) and NIST thermochemistry databases to mitigate source bias .

- Confidence Grading : Use ATSDR’s four-tier confidence framework (High to Very Low) to prioritize studies for mechanistic analysis .

- Structural Analysis : Combine crystallography (for static conformations) and molecular dynamics simulations (for dynamic behavior) to resolve stereochemical uncertainties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.